molecular formula C13H19N B1326267 (1R)-5-tert-Butyl-2,3-dihydro-1H-inden-1-amine CAS No. 808756-83-4

(1R)-5-tert-Butyl-2,3-dihydro-1H-inden-1-amine

Cat. No. B1326267
M. Wt: 189.3 g/mol
InChI Key: JYRVCRJPCWMDQT-GFCCVEGCSA-N
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Description

(1R)-5-tert-Butyl-2,3-dihydro-1H-inden-1-amine is a chiral amine that is part of a broader class of bioactive molecules, which includes amino acids and pharmaceutical agents. Chiral amines are essential in the development of various biological applications such as click chemistry, diversity-oriented synthesis, peptide isosteres, and the development of protease inhibitors for drug candidates and imaging agents .

Synthesis Analysis

The synthesis of chiral amines like (1R)-5-tert-Butyl-2,3-dihydro-1H-inden

Scientific Research Applications

Synthesis and Chemical Reactions

  • Organic Synthesis

    The compound has been utilized in the synthesis of various organic structures. For instance, it has been involved in Diels-Alder reactions, serving as a versatile building block in organic chemistry. These reactions are fundamental for constructing complex molecules, indicating the compound's significance in synthetic organic chemistry (Padwa, Brodney & Lynch, 2003).

  • Catalyst-Free Synthesis

    It has been used in a three-component reaction involving an aromatic aldehyde and tert-butyl 2,4-dioxopiperidine-1-carboxylate, resulting in the formation of fused tetracyclic heterocycles. This synthesis does not require a catalyst and proceeds at high yields, demonstrating the compound's potential in facilitating complex chemical reactions (Li, Mu, Li, Liu & Wang, 2013).

  • Intermediary in Asymmetric Synthesis

    The compound has been used as an intermediate in the asymmetric synthesis of amines. This highlights its role in producing chiral molecules, which are crucial in pharmaceuticals and materials science (Ellman, Owens & Tang, 2002).

  • Complex Formation in Material Science

    It has been involved in the formation of complex structures, such as zirconium(IV) compounds. These structures are studied for their unique chemical and physical properties, indicating the compound's application in material science and nanotechnology (Gallucci, Gentil, Pirio, Meunier, Gallou & Paquette, 2003).

Biochemical and Medical Applications

  • DNA/Protein Binding and Anticancer Activity

    Research has investigated the binding efficiency of certain complexes involving this compound with DNA and proteins. These interactions are essential for understanding the compound's potential in biomedical applications, such as drug design and cancer therapy (Mukhopadhyay, Gupta, Paitandi, Rana, Sharma, Koch, Rana, Hundal & Pandey, 2015).

  • Antitumor Activity

    A specific derivative of the compound has been synthesized and shown to possess antitumor activity. Its structure and activity against the Hela cell line have been studied, providing insights into its potential therapeutic applications (叶姣, 谢选青, 李康明, 刘永超, 孙利 & 胡艾希, 2015).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It may also include precautions that should be taken when handling the compound.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and ways that the synthesis of the compound could be improved.


properties

IUPAC Name

(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(11)14/h5-6,8,12H,4,7,14H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRVCRJPCWMDQT-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC2=C(C=C1)[C@@H](CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101204193
Record name (1R)-5-(1,1-Dimethylethyl)-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-5-tert-Butyl-2,3-dihydro-1H-inden-1-amine

CAS RN

808756-83-4
Record name (1R)-5-(1,1-Dimethylethyl)-2,3-dihydro-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808756-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-5-(1,1-Dimethylethyl)-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine >99% e.e.
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Synthesis routes and methods I

Procedure details

5-tert-Butyl-2,3-dihydro-1H-inden-1-ylamine (11.70 g, 44.4% ee), N-acetyl-(D)-leucine (11.78 g), and methanol (120 mL) were combined and heated at 65° C. for 1 hour. The solution was allowed to cool to ambient temperature. The solids were filtered and washed with toluene. The solid was then resuspended in methanol (125 mL) and brought to reflux. The solution was allowed to cool to ambient temperature and the solids were filtered. The solid was dried at 40° C. under reduced pressure to provide the title compound (98.7% ee).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
11.78 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-tert-Butyl-1-indanone O-methyloxime (4.37 g, 20.2 mmol) and 10% palladium on carbon (2.2 g) were combined in methanol (50 ml) and ammonia (10 ml) and placed in a Parr apparatus, which was charged with hydrogen to 60 psi. The reaction was shaken at 50° C. for 16 hours. The reaction mixture was filtered and the filtrate was evaporated under reduced pressure. The residue was treated with diethyl ether (100 ml) and extracted with hydrochloric acid (1N, 3×50 ml). The combined aqueous extracts were neutralized with sodium hydroxide (6 g) in water (25 ml) and extracted with diethyl ether. The organic extracts were combined, dried with magnesium sulfate, and the filtrate was evaporated under reduced pressure to provide the title compound, which was used without further purification in the next step.
Name
5-tert-Butyl-1-indanone O-methyloxime
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.2 g
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

5-tert-Butyl-2,3-dihydro-1H-inden-1-ylamine (25.51 g, 93% potency), N-acetyl-(L)-leucine (23.34 g), and methanol (315 mL) were combined and heated at 65° C. for 1 hour. The solution was allowed to cool to ambient temperature. The solids were filtered and washed with toluene. The solid was then resuspended in methanol (125 mL) and brought to reflux. The solution was allowed to cool to ambient temperature and the solids were filtered. The solid was dried at 40° C. under reduced pressure to provide the title compound (98.7% ee).
Quantity
25.51 g
Type
reactant
Reaction Step One
Quantity
23.34 g
Type
reactant
Reaction Step Two
Quantity
315 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

5-tert-Butyl-2,3-dihydro-1H-inden-1-ylamine (11.70 g, 44.4% ee), N-acetyl-(D)-leucine (11.78 g), and methanol (120 mL) were combined and heated at 65° C. for 1 hour. The solution was allowed to cool to ambient temperature. The solids were filtered and washed with toluene. The solid was then resuspended in methanol (125 mL) and brought to reflux. The solution was allowed to cool to ambient temperature and the solids were filtered. The solid was dried at 40° C. under reduced pressure to provide the title compound (98.7% ee).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
11.78 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

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